1-(3-chloro-2-methylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
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Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-N-(1,1-dioxothiolan-3-yl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3S/c1-9-12(16)4-3-5-13(9)20-10(2)14(18-19-20)15(21)17-11-6-7-24(22,23)8-11/h3-5,11H,6-8H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABMXQAMGYFDGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C(=O)NC3CCS(=O)(=O)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(3-chloro-2-methylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered interest due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes a triazole ring and a tetrahydrothiophene moiety, which are significant for its biological interactions.
Synthesis
The synthesis of triazole compounds generally involves the azide-alkyne cycloaddition reaction (CuAAC), which is a well-established method for creating diverse triazole derivatives. The specific synthetic route for this compound may involve the coupling of chlorinated aromatic compounds with azides under copper catalysis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole ring have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis.
In a comparative study, certain triazole hybrids exhibited better efficacy than standard chemotherapeutics like doxorubicin and 5-fluorouracil. This suggests that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The compound was evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects.
The antimicrobial mechanism is often attributed to the disruption of cell membrane integrity and interference with nucleic acid synthesis.
Case Studies
A study conducted on various triazole derivatives demonstrated that modifications in the chemical structure significantly influenced their biological activities. For example, introducing different substituents on the aromatic rings or altering the side chains can enhance both anticancer and antimicrobial activities.
Case Study Example
In one case study involving a series of synthesized triazole compounds:
- The introduction of electron-withdrawing groups increased cytotoxicity against cancer cells.
- Compounds with alkyl substitutions showed improved solubility and bioavailability.
Q & A
Q. Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reactivity .
- Catalyst Screening : Test Cu(I) catalysts (e.g., CuBr(PPh₃)₃) for improved regioselectivity in CuAAC .
- Temperature Control : Maintain 60–80°C for amide coupling to minimize side reactions .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| CuAAC | NaN₃, terminal alkyne, CuBr, DMF, 50°C | 70–85% |
| Amidation | HATU, DIPEA, DMF, RT | 60–75% |
How can the structural integrity of this compound be validated, and what analytical techniques are critical for characterization?
Basic Research Question
Key Techniques :
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring and substituent positions. Use deuterated DMSO or CDCl₃ for solubility .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and sulfone regions .
Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
X-ray Crystallography : Resolve absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the carboxamide group) .
Q. Advanced Validation :
- Dynamic NMR (DNMR) : Study rotational barriers of the tetrahydrothiophene-dioxide moiety .
- Solid-State NMR : Analyze crystallinity and polymorphic forms .
What biological targets or pathways are associated with this compound, and how should in vitro assays be designed?
Advanced Research Question
Hypothesized Targets :
- Kinase Inhibition : Triazole-carboxamide derivatives often target ATP-binding pockets in kinases (e.g., JAK2, EGFR) .
- Anti-inflammatory Activity : Sulfone groups may modulate NF-κB or COX-2 pathways .
Q. Assay Design :
Enzyme Inhibition Assays :
- Use recombinant kinases with ATP-Glo™ luminescence detection .
- IC₅₀ determination via dose-response curves (0.1–100 µM) .
Cellular Models :
- Cancer Cell Lines : MTT assays on HeLa or A549 cells to assess cytotoxicity .
- Immune Cells : Measure TNF-α suppression in LPS-stimulated macrophages .
Q. Data Interpretation :
- Compare with positive controls (e.g., staurosporine for kinases, dexamethasone for inflammation) .
How can researchers reconcile conflicting solubility or stability data reported for this compound?
Advanced Research Question
Conflicting Data Sources :
- Solubility discrepancies in DMSO (reported 10–50 mg/mL) may arise from polymorphic forms or hydration states .
Q. Resolution Strategies :
Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions .
Powder X-ray Diffraction (PXRD) : Compare crystalline vs. amorphous forms .
Forced Degradation Studies : Expose to heat, light, and humidity to assess stability .
Q. Example Stability Profile :
| Condition | Degradation Products | Half-Life |
|---|---|---|
| 40°C/75% RH | Hydrolysis of carboxamide | 14 days |
| UV Light (254 nm) | Sulfone oxidation | 7 days |
What computational methods are suitable for predicting the reactivity or binding modes of this compound?
Advanced Research Question
Methodological Approaches :
Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites on the triazole ring .
Molecular Dynamics (MD) Simulations : Model interactions with kinase targets (e.g., docking with AutoDock Vina) .
QSAR Modeling : Corporate substituent effects (e.g., chloro vs. methyl groups) to optimize bioactivity .
Q. Validation :
- Compare docking poses with crystallographic data (if available) .
- Use free-energy perturbation (FEP) to refine binding affinity predictions .
How can researchers optimize the reaction conditions for scaled-up synthesis while minimizing impurities?
Advanced Research Question
Scale-Up Challenges :
- Exothermic risks during CuAAC and amidation steps .
Q. Optimization Strategies :
Design of Experiments (DoE) : Use response surface methodology (RSM) to balance temperature, catalyst loading, and solvent volume .
In-line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress .
Purification : Employ preparative HPLC with C18 columns (ACN/water gradient) for >95% purity .
Q. Example DoE Parameters :
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 50–80°C | 65°C |
| Catalyst Loading | 5–15 mol% | 10 mol% |
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